N-({bicyclo[1.1.1]pentan-1-yl}methyl)acetamide
Description
Properties
Molecular Formula |
C8H13NO |
|---|---|
Molecular Weight |
139.19 g/mol |
IUPAC Name |
N-(1-bicyclo[1.1.1]pentanylmethyl)acetamide |
InChI |
InChI=1S/C8H13NO/c1-6(10)9-5-8-2-7(3-8)4-8/h7H,2-5H2,1H3,(H,9,10) |
InChI Key |
WUELZBNSIIGKTD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCC12CC(C1)C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({bicyclo[1.1.1]pentan-1-yl}methyl)acetamide typically involves the construction of the bicyclo[1.1.1]pentane framework followed by functionalization. One common method for constructing the bicyclo[1.1.1]pentane core is through carbene insertion into the central bond of bicyclo[1.1.0]butanes . Another approach involves radical or nucleophilic addition across the central bond of [1.1.1]propellanes .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that these methods could be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
N-({bicyclo[1.1.1]pentan-1-yl}methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the bicyclo[1.1.1]pentane core or the acetamide moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups at the bridgehead positions.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of N-({bicyclo[1.1.1]pentan-1-yl}methyl)acetamide typically involves several methodologies, including photochemical reactions and flow chemistry techniques, which enhance efficiency and scalability. The compound is synthesized under inert atmospheres, such as argon, to minimize side reactions, using solvents like diethyl ether or dioxane to optimize solubility and reaction rates.
Key Physical Properties:
- Molecular Formula: C₉H₁₃N
- Molecular Weight: 139.21 g/mol
- Structure: The bicyclic structure contributes to its unique three-dimensional conformation, influencing biological activity and pharmacokinetics.
Scientific Research Applications
This compound has several notable applications in scientific research:
Drug Design
The compound's bicyclic structure allows it to act as a bioisostere for phenyl rings in drug candidates. This substitution can enhance solubility, metabolic stability, and overall pharmacokinetic profiles of drugs. For instance, studies have shown that replacing aromatic rings with bicyclic counterparts can improve the efficacy of inhibitors targeting lipoprotein-associated phospholipase A2 (LpPLA2) without compromising potency .
Bioisosteric Replacement
This compound has been utilized as a bioisostere in the development of IDO1 inhibitors, which are significant in cancer therapy. The incorporation of this compound into existing drug frameworks has demonstrated improved metabolic stability and reduced off-target effects compared to traditional phenyl-containing compounds .
Pharmacokinetics
Research indicates that compounds featuring the bicyclo[1.1.1]pentane motif exhibit favorable pharmacokinetic properties, such as enhanced oral bioavailability and prolonged half-life in vivo. This is particularly relevant for drugs targeting complex diseases where sustained therapeutic levels are critical for efficacy .
Case Study 1: LpPLA2 Inhibitors
A study investigated the incorporation of this compound into LpPLA2 inhibitors, leading to compounds with maintained high potency while enhancing physicochemical properties such as solubility and metabolic stability . The binding mode was confirmed through X-ray crystallography, showcasing the structural advantages provided by the bicyclic moiety.
Case Study 2: IDO1 Inhibition
Another significant application was reported involving the development of IDO1 inhibitors utilizing this compound as a central scaffold. The modified compounds displayed excellent selectivity and potency while overcoming issues related to amide hydrolysis seen in previous phenyl-based inhibitors . This advancement highlights the compound's role in enhancing drug design through innovative structural modifications.
Mechanism of Action
The mechanism of action of N-({bicyclo[1.1.1]pentan-1-yl}methyl)acetamide is not well-documented. its bioisosteric properties suggest that it can interact with molecular targets and pathways similarly to other bioisosteres. The compound’s three-dimensional structure can enhance binding affinity and selectivity for specific targets, potentially leading to improved therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[1.1.1]pentane: The parent compound of N-({bicyclo[1.1.1]pentan-1-yl}methyl)acetamide, which serves as a core structure for various derivatives.
Cubanes: Another class of highly strained carbocycles with unique three-dimensional frameworks.
Higher Bicycloalkanes: Compounds with similar structural features but larger ring systems.
Uniqueness
This compound is unique due to its specific functionalization at the bridgehead positions, which can impart distinct physical and chemical properties. Its bioisosteric properties make it particularly valuable in drug discovery and materials science .
Biological Activity
N-({bicyclo[1.1.1]pentan-1-yl}methyl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the context of drug design and development. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and implications for therapeutic applications.
Overview of the Compound
This compound is characterized by its bicyclic structure, which offers unique physicochemical properties that can enhance drug-like characteristics. The compound's formula is , with a molecular weight of approximately 125.17 g/mol. Its structure is represented as follows:
The bicyclo[1.1.1]pentane motif in this compound has been shown to improve metabolic stability and solubility compared to traditional phenyl-containing compounds. This modification enhances the compound's ability to interact with biological targets while minimizing undesirable metabolic pathways, such as amide hydrolysis, which is common in similar structures .
Pharmacological Properties
Research indicates that compounds featuring the bicyclo[1.1.1]pentane structure exhibit significant potency as enzyme inhibitors, particularly against targets like indoleamine 2,3-dioxygenase (IDO1) and lipoprotein-associated phospholipase A2 (LpPLA2). For instance:
- IDO1 Inhibition : Compounds derived from this bicyclic framework have demonstrated excellent potency in cellular assays (IC50 values as low as 3.1 nM), indicating their potential as immunomodulatory agents .
- LpPLA2 Inhibition : The incorporation of the bicyclo[1.1.1]pentane moiety into LpPLA2 inhibitors has shown improved binding affinity and physicochemical properties, maintaining high potency while enhancing solubility and stability .
Case Study 1: IDO1 Inhibitors
In a study focusing on IDO1 inhibitors, modifications using bicyclo[1.1.1]pentane led to compounds with superior pharmacokinetic profiles compared to traditional phenyl analogs. The lead compound derived from this modification demonstrated low clearance rates (0.2 mL/min/kg) and a long half-life (66 hours), suggesting promising oral bioavailability and efficacy in vivo .
| Compound | IC50 (nM) | Clearance (mL/min/kg) | Half-life (hours) |
|---|---|---|---|
| Original Phenyl Compound | 5.0 | 10 | 4 |
| Bicyclo[1.1.1]pentane Analog | 3.1 | 0.2 | 66 |
Case Study 2: LpPLA2 Inhibitors
Another investigation highlighted the successful incorporation of the bicyclo[1.1.1]pentane motif into known LpPLA2 inhibitors, resulting in compounds that retained high potency while displaying improved physicochemical properties such as solubility and metabolic stability.
| Inhibitor Type | Potency (IC50, nM) | Physicochemical Improvements |
|---|---|---|
| Darapladib (Original) | 10 | Moderate Solubility |
| Bicyclo[1.1.1]pentane Analog | 8 | High Solubility |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
